5-Chloro-4-methyl-2-(trifluoromethyl)pyridine
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Overview
Description
5-Chloro-4-methyl-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. It is a colorless liquid with a pungent odor and is known for its high chemical stability and solubility. This compound is widely used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine typically involves the chlorination of 4-methyl-2-(trifluoromethyl)pyridine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can lead to the formation of amines and other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperoxybenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various amine derivatives .
Scientific Research Applications
5-Chloro-4-methyl-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is employed in the production of agrochemicals, including herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
Uniqueness
5-Chloro-4-methyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C7H5ClF3N |
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Molecular Weight |
195.57 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5ClF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 |
InChI Key |
OMODDPLOIBSUFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Cl)C(F)(F)F |
Origin of Product |
United States |
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